molecular formula C20H12BrFN6O2 B2380466 N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251584-26-5

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

Cat. No.: B2380466
CAS No.: 1251584-26-5
M. Wt: 467.258
InChI Key: YJHFWNRZHCSNLR-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide is a novel synthetic nicotinamide derivative offered for research purposes. Nicotinamide, the amide form of vitamin B3, is a fundamental precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+) . NAD+ is a critical coenzyme involved in numerous cellular processes, including energy metabolism, mitochondrial function, and serving as a substrate for enzymes like PARPs and sirtuins that regulate DNA repair, cellular senescence, and gene expression . This specific compound is designed with structural modifications that may influence its bioavailability, receptor binding, or interaction with key enzymatic pathways related to NAD+ metabolism. Researchers can investigate this chemical to explore its potential mechanisms of action and specific applications in biological studies. The product is intended for in vitro analysis and research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFWNRZHCSNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated nicotinamide.

    Substitution with Methylsulfonylamino Group: The methylsulfonylamino group is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the 3-Methylbutyl Side Chain: The final step involves the alkylation of the amide nitrogen with a 3-methylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activity : The nicotinamide core suggests potential biological activity. Research indicates that it may interact with enzymes like sirtuins, which are involved in cellular regulation and aging.
  • Case Study : A study demonstrated that derivatives of this compound could inhibit nitric oxide production in inflammatory models, suggesting anti-inflammatory properties .

Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases. Its structural similarity to known therapeutic agents points to possible applications in treating conditions such as diabetes and neurodegenerative diseases.
  • Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential anticancer activity .

Anti-inflammatory Effects

Research indicates significant anti-inflammatory properties mediated through the inhibition of nitric oxide production and downregulation of pro-inflammatory cytokines.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against certain bacterial strains, although specific efficacy data is still limited.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes such as sirtuins, which are involved in cellular regulation and aging. The phenoxy group may enhance binding affinity to certain receptors, while the methylsulfonylamino group can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, we compare it with structurally related compounds from recent literature (Table 1).

Key Findings and Contrasts

Structural Variations: Sulfonamide vs. Methoxy Groups: The target compound’s methylsulfonylamino group (electron-withdrawing) contrasts with the methoxy group in 3o , which is electron-donating. Amide Side Chains: The 3-methylbutyl chain in the target enhances lipophilicity (predicted logP ≈ 3.5) compared to the smaller N-aryl groups in 3o and 3p . This may improve membrane permeability but reduce aqueous solubility. Heterocyclic Diversity: Compounds like 1202044-46-9 incorporate morpholine-oxadiazole moieties, which introduce hydrogen-bond acceptors absent in the target compound.

Synthetic Approaches: The target compound likely requires sulfonylation of an aniline precursor followed by nucleophilic aromatic substitution or coupling, contrasting with the MnBr₂-mediated reductive transamidation used for 3o and 3p .

Physicochemical Properties: Lipophilicity: The 3-methylbutyl chain in the target confers higher lipophilicity than the morpholine-containing 1202044-46-9 , which may balance solubility via its polar heterocycle.

Research Implications

  • Sulfonamide-containing compounds (e.g., 1206772-07-7 ) are frequently explored as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase).
  • Nicotinamide derivatives (e.g., 3o ) are studied for anti-inflammatory and anticancer activities.

Biological Activity

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 302.38 g/mol

This compound features a nicotinamide core linked to a phenoxy group with a methylsulfonyl substituent, contributing to its biological activity.

  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines in various cell models .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NO production
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in NO production and pro-inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound effectively inhibited proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and subsequent cell death. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 3: Antimicrobial Testing

An evaluation of the antimicrobial properties revealed that the compound exhibited moderate activity against several bacterial strains, although further research is needed to establish its clinical relevance and effectiveness compared to standard antibiotics.

Q & A

Q. What are the key considerations for synthesizing N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide with high purity?

Synthesis typically involves a multi-step route, including:

  • Coupling reactions : The nicotinamide core is functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the phenoxy and methylsulfonylamino groups.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity.
  • Characterization : Confirm structure and purity using 1H NMR^1 \text{H NMR}, 13C NMR^13 \text{C NMR}, and high-resolution mass spectrometry (HRMS). Pay special attention to the methylsulfonyl group’s SO2\text{SO}_2 stretching vibrations (~1350–1150 cm1^{-1}) in IR spectra .

Q. How does the methylsulfonylamino group influence the compound’s solubility and stability?

  • Solubility : The methylsulfonyl group enhances hydrophilicity, but the 3-methylbutyl chain and aromatic rings contribute to moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility in aqueous buffers is pH-dependent due to the sulfonamide’s weak acidity (pKa ~9–10) .
  • Stability : The compound is stable under inert atmospheres but susceptible to hydrolysis in strongly acidic/basic conditions. Store at –20°C in desiccated environments to prevent degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Assign peaks for the methylsulfonylamino group (δ ~3.0–3.2 ppm for CH3SO2\text{CH}_3 \text{SO}_2) and the nicotinamide carbonyl (δ ~168–170 ppm in 13C NMR^13 \text{C NMR}).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion ([M+H]+^+) and rule out impurities.
  • X-ray crystallography : If crystals are obtainable, resolve the 3D structure to confirm regiochemistry of substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Modify substituents : Replace the 3-methylbutyl group with shorter/longer alkyl chains to assess effects on membrane permeability.
  • Targeted functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenoxy ring to enhance binding to hydrophobic enzyme pockets.
  • Assay design : Use enzymatic inhibition assays (e.g., COX-2 or kinase targets) and compare IC50_{50} values across derivatives. Prioritize compounds with <10 µM activity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Orthogonal validation : Confirm activity using both cell-based (e.g., viability assays) and biochemical (e.g., recombinant enzyme inhibition) approaches.
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results.
  • Structural analysis : Use molecular docking to identify binding poses that correlate with activity trends. For example, steric clashes in certain conformations may reduce potency .

Q. How can researchers identify the molecular targets of this compound?

  • Proteomics : Employ affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins from cell lysates.
  • Kinase profiling : Screen against a panel of 100+ kinases using ATP-competitive binding assays.
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound (e.g., NF-κB, MAPK) .

Q. What methodologies assess the compound’s metabolic fate and potential toxicity?

  • In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the 3-methylbutyl chain).
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via LC-MS/MS.
  • Cytotoxicity profiling : Test against primary hepatocytes and renal cells to flag organ-specific toxicity .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.
  • Enantioselective assays : Compare the activity of R- and S-enantiomers in target inhibition assays. For example, one enantiomer may exhibit 10-fold higher COX-2 selectivity .

Methodological Best Practices

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

  • HPLC-UV/MS : Monitor purity (>98%) and retention time consistency.
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Ensure residual solvents (e.g., DMF, THF) are <0.1% .

Q. How can researchers mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use 0.1–1% DMSO in aqueous buffers.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .

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